



Application Notes and Protocols for the Synthesis of Budesonide Derivatives

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Compound of Interest		
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This document provides detailed methodologies for the synthesis of C-21 ester derivatives of budesonide, a potent glucocorticoid. The protocols are intended for researchers, scientists, and drug development professionals aiming to synthesize novel budesonide conjugates to modify properties such as water solubility and anti-inflammatory activity.

Application Note 1: Synthesis of C-21 Amino Acid Ester Conjugates of Budesonide

This protocol details the synthesis of budesonide-21-amino acid esters. The method involves a two-step process: 1) Esterification of budesonide's C-21 hydroxyl group with an N-Boc-protected amino acid, and 2) Deprotection of the Boc group to yield the final conjugate. The synthesis of budesonide-21-glycine ester is provided as a representative example.[1][2]

Experimental Protocol

Part A: Synthesis of N-Boc-glycine-budesonide ester (Intermediate 2a)

- Reagent Preparation: In a suitable reaction vessel, dissolve budesonide (1.5 g, 3.5 mmol),
 N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.35 g, 7.0 mmol),
 and 4-dimethylaminopyridine (DMAP) (0.24 g, 2.0 mmol) in 10 mL of dichloromethane.[1][2]
- Reaction: Add a solution of Boc-glycine (1.02 g, 5.8 mmol) in dichloromethane dropwise to the mixture.



- Incubation: Stir the mixture continuously at 30°C for 2 hours.[1][2]
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (2:1).[1][2]
- Work-up: Upon completion, remove the dichloromethane by rotary evaporation. Dissolve the
 residue in ethyl acetate and wash sequentially with 2 M hydrochloric acid and saturated
 sodium bicarbonate solution.
- Purification: The resulting intermediate can be purified by silica gel column chromatography.

Part B: Synthesis of Budesonide-21-glycine ester (Final Product 3a)

- Reagent Preparation: Dissolve the intermediate from Part A (0.3 g, 0.51 mmol) in 10 mL of dichloromethane.
- Reaction: Cool the solution to 0°C and add trifluoroacetic acid (3.4 mL). Stir the mixture for 4
 hours at 0°C.[2][3]
- Monitoring: Monitor the deprotection using TLC with a mobile phase of petroleum ether/ethyl acetate (1:1).[2]
- Work-up: Neutralize the reaction mixture to an alkaline pH with a saturated sodium carbonate solution. Wash the organic layer twice with water and dry it with anhydrous magnesium sulfate.[2]
- Isolation: Remove the solvent by rotary evaporation. Wash the resulting solid twice with cold petroleum ether to yield the final product.[2] A crystallized yellow solid of budesonide-21-glycine ester should be obtained.[2]

Data Summary

The following table summarizes the yields obtained for various amino acid ester conjugates using the described methodology.[2][3]

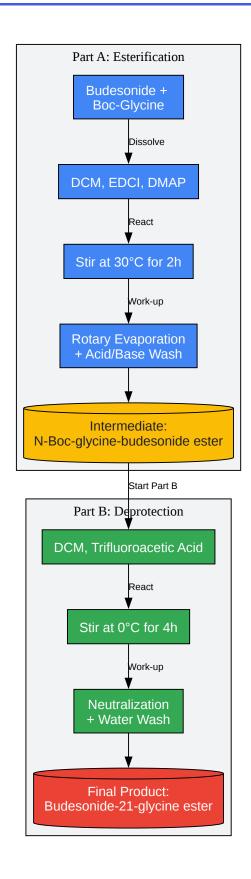


Compound No.	Derivative Name	Yield (%)
3a	Budesonide-21-glycine ester	96.1%
3b	Budesonide-21-phenylalanine ester	-
3c	Budesonide-21-alanine ester	-

Note: Specific yield for 3b and 3c were not detailed in the source but were successfully synthesized.

Synthesis Workflow





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Caption: Workflow for the synthesis of Budesonide-21-amino acid esters.



Application Note 2: Synthesis of C-21 Acetate Conjugates of Budesonide

This protocol outlines the synthesis of budesonide-21-acetate derivatives. This is a two-step process involving: 1) The formation of a budesonide-21-chloroacetate intermediate, and 2) Nucleophilic substitution with a suitable amine to yield the final product. The synthesis of budesonide-21-diethylamine acetate is presented as a detailed example.[1][2]

Experimental Protocol

Part A: Synthesis of Budesonide-21-chloroacetate (Intermediate 2)

- Reagent Preparation: In a reaction flask, dissolve budesonide (2.0 g, 3.96 mmol) in 10 mL of N,N-dimethylformamide (DMF). Add chloroacetyl chloride (3.5 mL).[2]
- Reaction: Stir the mixture at room temperature for 30 minutes.[2]
- Monitoring: Monitor the reaction's progress by TLC using a mobile phase of petroleum ether/ethyl acetate (3:1).[2][3]
- Work-up: Upon completion, disperse the reaction mixture in 100 mL of water and filter the resulting precipitate. Wash the solid residue twice with water.[2][3]
- Purification: Dry the solid and purify it using a silica gel column eluted with petroleum ether/ethyl acetate (6:1) to obtain a crystallized white solid.[2][3]

Part B: Synthesis of Budesonide-21-diethylamine acetate (Final Product 3d)

- Reagent Preparation: Dissolve the intermediate from Part A (0.3 g, 0.6 mmol), sodium iodide (0.09 g, 0.6 mmol), and diethylamine (0.72 mL) in 10 mL of dichloromethane.[2]
- Reaction: Reflux the mixture for 30 minutes.[2]
- Monitoring: Monitor the reaction by TLC with a developer of petroleum ether/ethyl acetate (1:1).[1][2]



- Work-up: After the reaction is complete, remove the dichloromethane by rotary evaporation. Wash the residue twice with water and then with a saturated sodium chloride solution.[2]
- Isolation: Dry the product with anhydrous sodium sulfate. Evaporation of the solvent under vacuum yields a crystallized yellow solid.[2]

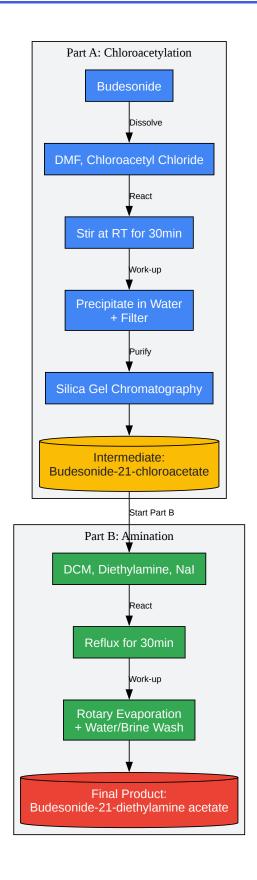
Data Summary

The following table summarizes the yields for the intermediate and the final acetate conjugate as described in the protocol.[2][3]

Compound No.	Derivative Name	Yield (%)
2	Budesonide-21-chloroacetate	98.5%
3d	Budesonide-21-diethylamine acetate	74.5%

Synthesis Workflow





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Caption: Workflow for the synthesis of Budesonide-21-acetate conjugates.



Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals, especially solvents like dichloromethane and DMF, and reagents like chloroacetyl chloride and trifluoroacetic acid, with extreme care according to their material safety data sheets (MSDS).

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